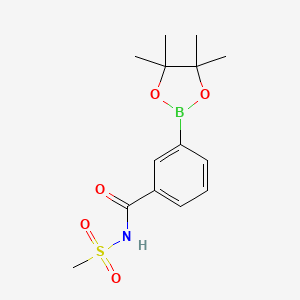

N-甲磺酰-3-(四甲基-1,3,2-二氧杂硼杂环戊二烯-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 261.13 . The compound is often used in the field of medicine and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It’s also noted that the compound can be acquired through two substitution reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .科学研究应用

有机合成中的催化剂和反应物

与 N-甲磺酰基-3-(四甲基-1,3,2-二氧杂硼环-2-基)苯甲酰胺密切相关的 N-甲磺酰基衍生物已广泛用于有机合成。例如,甲磺酸亚铁是一种高效且可循环利用的催化剂,用于在无溶剂条件下对醇和酚进行四氢吡喃基化,突出了甲磺酸盐衍生物在温和条件下促进反应的实用性(Wang 等人,2011 年)。此外,甲磺酸已被证明是合成杂环化合物中 2-取代苯并恶唑的一锅法合成的高效催化剂,展示了甲磺酸盐化合物在合成杂环化合物中的多功能性(Kumar 等人,2008 年)。

在聚合中的作用

N-(甲磺酰基)氮杂环丁烷衍生物已被发现通过在高温下开环聚合,形成将磺酰基团并入聚合物主链的聚合物。该过程展示了甲磺酰基化合物在聚合物化学中的潜力,特别是用于制造具有独特性能的材料(Reisman 等人,2020 年)。

放射性示踪剂合成中的标记试剂

甲磺酰基前体已用于合成氟硫醇,这是新一代肽标记试剂。此应用对于开发正电子发射断层扫描 (PET) 示踪剂至关重要,PET 是一种重要的医学影像技术,有助于诊断和监测疾病(Glaser 等人,2004 年)。

微生物代谢

与目标化合物密切相关的甲磺酸是硫的生物地球化学循环中的关键中间体。它被各种需氧菌用作生长的硫源,突出了其在环境科学和微生物代谢研究中的重要性(Kelly & Murrell,1999 年)。

安全和危害

属性

IUPAC Name |

N-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)11-8-6-7-10(9-11)12(17)16-22(5,18)19/h6-9H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCGZBIUJZXANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)

![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)